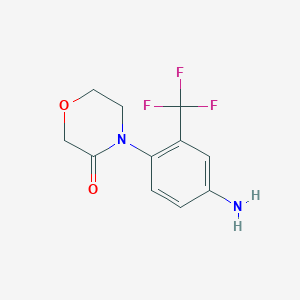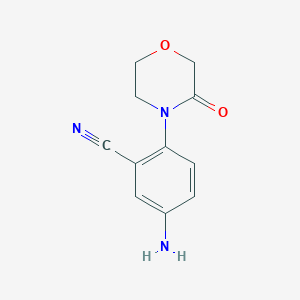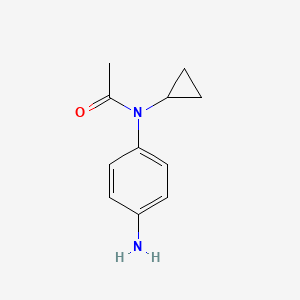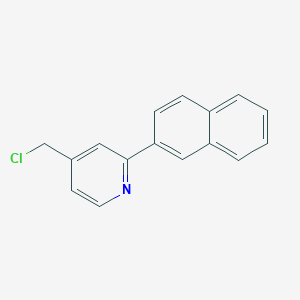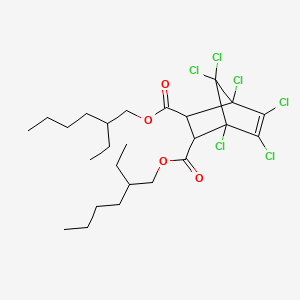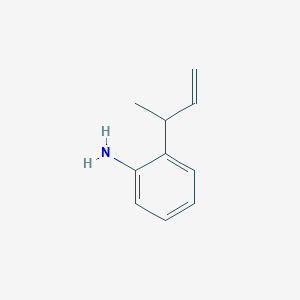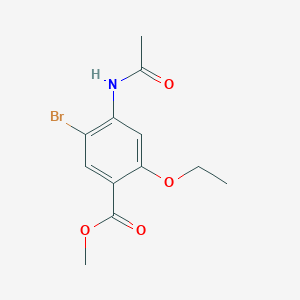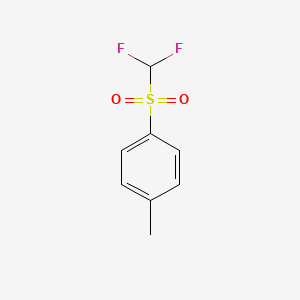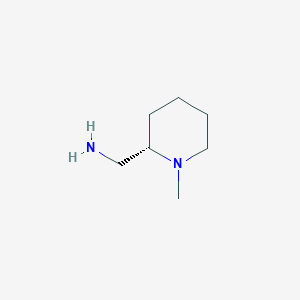
(S)-(1-Methylpiperidin-2-yl)methanamine
Descripción general
Descripción
“(S)-(1-Methylpiperidin-2-yl)methanamine” is also known as Methenamine . Methenamine is an antibacterial medicine used to treat or prevent bladder infections in adults and children at least 6 years old . It is a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections requiring long-term therapy .
Direcciones Futuras
Methenamine, a related compound, is being explored as a non-antibiotic solution to the prevention of recurrent urinary tract infections . With the increasing global burden of antibiotic resistance, strategies that minimize unnecessary antibiotic use are paramount at both the individual and community level .
Mecanismo De Acción
Target of Action
(S)-(1-Methylpiperidin-2-yl)methanamine, also known as Methenamine, is primarily used as a urinary tract antiseptic . Its primary targets are the bacteria that cause urinary tract infections, such as E. coli, enterococci, and staphylococci .
Mode of Action
Formaldehyde is highly bactericidal, meaning it kills bacteria by cross-linking their proteins, which inhibits bacterial growth .
Biochemical Pathways
It is known that methenamine’s antibacterial activity is due to its conversion to formaldehyde in the urine . This conversion likely disrupts various biochemical pathways in the bacteria, leading to their death.
Pharmacokinetics
Ingestion of a 1-gram dose of methenamine hippurate produces antibacterial activity in the urine within half an hour . Administration of 1 g twice daily produces continuous antibacterial activity in the urine . Over 90% of the methenamine moiety is excreted in the urine within 24 hours after administration of a single 1-gram dose .
Result of Action
The result of methenamine’s action is the prevention and treatment of frequently recurring urinary tract infections . By killing the bacteria that cause these infections, methenamine helps to alleviate the symptoms of urinary tract infections and prevent their recurrence.
Action Environment
The efficacy of methenamine is highly dependent on the acidity of the urine . Its antibacterial effects are maximal when the urine pH is ≤5.5 . Therefore, factors that affect urine pH, such as diet and concomitant administration of acidifying agents, can influence the action, efficacy, and stability of methenamine .
Propiedades
IUPAC Name |
[(2S)-1-methylpiperidin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9-5-3-2-4-7(9)6-8/h7H,2-6,8H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUMJZMVFCLQBI-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC[C@H]1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(1-Methylpiperidin-2-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



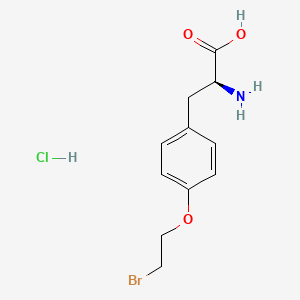
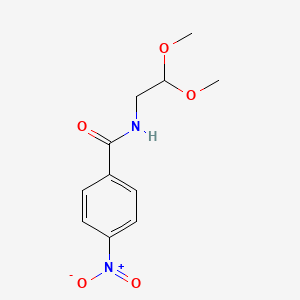
![N-{[(1,1-dimethylethyl)oxy]carbonyl}-4-fluoro-beta-(4-fluorophenyl)-L-phenylalanine](/img/structure/B3268484.png)

